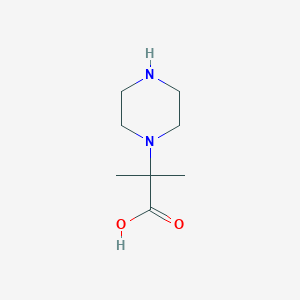

2-Methyl-2-(piperazin-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-2-(piperazin-1-yl)propanoic acid is an organic compound that features a piperazine ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in pharmaceuticals and chemical research. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperazin-1-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylpropanoic acid and piperazine.

Activation of Carboxylic Acid: The carboxylic acid group of 2-methylpropanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling Reaction: The activated carboxylic acid reacts with piperazine to form the desired product. This reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-(piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where halogenated compounds react with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-2-(piperazin-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and polymers.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-2-(piperidin-1-yl)propanoic acid: Similar structure but with a piperidine ring instead of piperazine.

2-Methyl-2-(morpholin-1-yl)propanoic acid: Contains a morpholine ring, offering different chemical properties.

Uniqueness

2-Methyl-2-(piperazin-1-yl)propanoic acid is unique due to the presence of the piperazine ring, which provides distinct chemical reactivity and biological activity compared to its analogs. The piperazine ring’s ability to participate in hydrogen bonding and its conformational flexibility make it a valuable scaffold in drug design.

Actividad Biológica

2-Methyl-2-(piperazin-1-yl)propanoic acid, also known as dihydrochloride salt, is an organic compound with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

The chemical formula for this compound is C8H18Cl2N2O2 with a molecular weight of 245.15 g/mol. The compound is characterized by the presence of a piperazine ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₈Cl₂N₂O₂ |

| Molecular Weight | 245.15 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. This interaction can modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Key Mechanisms:

- Receptor Binding : The piperazine moiety enhances binding affinity to G-protein coupled receptors (GPCRs), which are critical in mediating physiological responses.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, providing a therapeutic effect against specific conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies show that derivatives of this compound can exhibit moderate antibacterial properties against pathogens like Neisseria meningitidis and Haemophilus influenzae .

- Antichlamydial Activity : Research has highlighted its potential in targeting Chlamydia trachomatis, indicating selective action against this pathogen without significant toxicity to human cells .

- Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects on various human cell lines, demonstrating a favorable safety profile at therapeutic concentrations .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antibacterial Properties : A study demonstrated that compounds derived from this structure showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to conventional antibiotics .

- Mechanistic Insights : Another study focused on the mechanism by which these compounds affect bacterial growth, revealing that they may disrupt protein synthesis pathways in bacteria, leading to cell death .

Propiedades

IUPAC Name |

2-methyl-2-piperazin-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,7(11)12)10-5-3-9-4-6-10/h9H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWWEBIRTIIEGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.